molecular formula C11H21NO5 B12858749 (R)-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid

Cat. No.: B12858749
M. Wt: 247.29 g/mol
InChI Key: RVCHQJQUXCVSBM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amino acid, while substitution reactions yield various substituted derivatives.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions and can be selectively removed under mild acidic conditions. This allows for the sequential construction of complex molecules without unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoic acid
  • ®-2-((tert-Butoxycarbonyl)amino)-5-ethoxypentanoic acid
  • ®-2-((tert-Butoxycarbonyl)amino)-5-methylpentanoic acid

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-5-methoxypentanoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound in the synthesis of specific peptides and other organic molecules .

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

(2R)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(9(13)14)6-5-7-16-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1

InChI Key

RVCHQJQUXCVSBM-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCOC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCOC)C(=O)O

Origin of Product

United States

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